4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid
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Overview
Description
4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a fused ring system with nitrogen atoms, making it a part of the naphthyridine family
Preparation Methods
The synthesis of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid (PPA) at elevated temperatures. This reaction leads to the formation of the desired compound in good yields . Another approach involves a one-pot synthesis using aldehydes, barbituric acid, and ammonium acetate/urea in a green solvent like DIPEAc at room temperature . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc and ammonium chloride . The compound can also participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives. These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit tyrosinase and other enzymes involved in cancer cell proliferation . Additionally, it has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial and fungal strains . In materials science, the compound’s unique structural properties make it a candidate for use in organic electronics and luminescent materials .
Mechanism of Action
The mechanism of action of 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound inhibits tyrosinase, an enzyme involved in melanin synthesis, which is often upregulated in cancer cells . This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in microbial metabolism .
Comparison with Similar Compounds
4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid can be compared to other similar compounds, such as pyrido[2,3-d]pyrimidine derivatives and dihydropyrido[2,3-d:6,5-d′]dipyrimidinetetraone . These compounds share similar structural features, including fused ring systems with nitrogen atoms. the unique arrangement of rings and functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridin-7-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(3-4-14(20)21)18-7-5-12-11(9-18)8-10-2-1-6-16-15(10)17-12/h1-2,6,8H,3-5,7,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEDQSQRUFHMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C(=C2)C=CC=N3)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389117-37-7 |
Source
|
Record name | 4-(8,9-Dihydropyrido[2,3-b]-1,6-naphthyridin-7(6H)-yl)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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